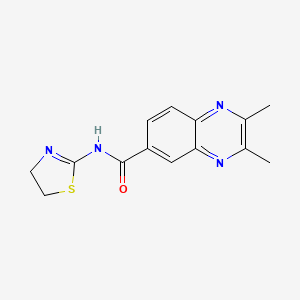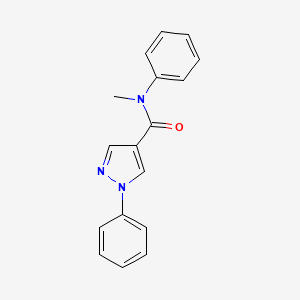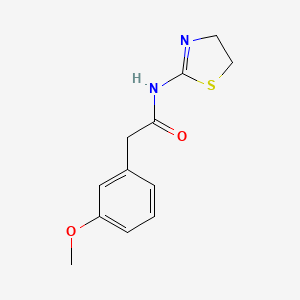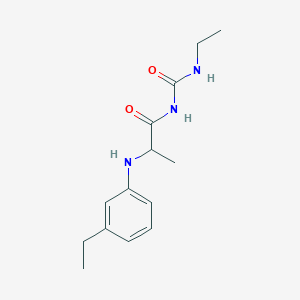![molecular formula C14H21ClN2 B7468428 1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that has gained popularity in scientific research due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
DCK acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This blockade of the NMDA receptor leads to a decrease in excitatory neurotransmission, which can result in sedation, anesthesia, and dissociation. DCK also interacts with other neurotransmitter systems such as the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DCK has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These effects include sedation, anesthesia, dissociation, analgesia, and anti-depressant-like effects. DCK has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
DCK has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which allows researchers to study the effects of NMDA receptor blockade on various physiological and behavioral processes. DCK also has a relatively long duration of action, which allows for longer experimental protocols. However, DCK has several limitations, including its potential for abuse and its relatively low solubility in water, which can make dosing and administration challenging.
Future Directions
There are several future directions for research on DCK. One area of interest is the potential therapeutic applications of DCK in the treatment of depression, anxiety, and chronic pain. Another area of interest is the development of novel NMDA receptor antagonists based on the chemical structure of DCK. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCK and its potential for abuse.
Synthesis Methods
The synthesis of DCK involves the reaction of 3-chlorophenylacetone with methylamine and piperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
DCK has been primarily used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity. DCK is a potent antagonist of the NMDA receptor, which allows researchers to study the effects of NMDA receptor blockade on various physiological and behavioral processes. DCK has also been investigated for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
properties
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-10-12-5-7-17(8-6-12)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSLRJKAGCQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)




![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)
![4-[(4-Fluorophenyl)methylamino]benzenesulfonamide](/img/structure/B7468399.png)
![1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B7468400.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)

![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468424.png)
![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)